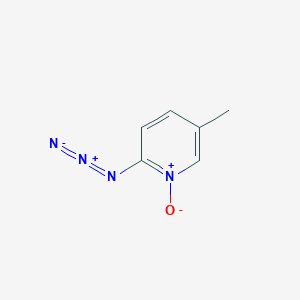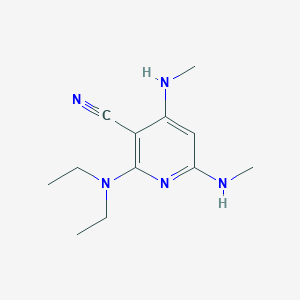
Isobutyronitrile oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyronitrile oxide is a complex organic molecule with a branched carbon backbone It is a highly toxic liquid with an almond-like aroma
Méthodes De Préparation
Isobutyronitrile oxide can be synthesized through several methods. One common method involves the reaction of isobutyl alcohol with ammonia in the presence of a zinc oxide catalyst at high temperatures (410-450°C) and atmospheric pressure . Another method involves the use of isobutyraldehyde and ammonia over a suitable catalyst . These methods are typically carried out in a fixed-bed tubular reactor, resulting in high yields and selectivity.
Analyse Des Réactions Chimiques
Isobutyronitrile oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Applications De Recherche Scientifique
Isobutyronitrile oxide has a wide range of scientific research applications. In chemistry, it is used as a solvent and a starting material for the synthesis of various organic compounds. In biology, it has been studied for its potential role in the formation of complex molecules necessary for life, as it has been detected in interstellar space . In medicine, it is used in the production of insecticides such as diazinon . Additionally, it has been mentioned as a cosolvent in battery electrolytes, highlighting its industrial applications .
Mécanisme D'action
The mechanism of action of isobutyronitrile oxide involves its interaction with molecular targets and pathways. It can act as a radical initiator in polymerization reactions, where it decomposes to form radicals that initiate the polymerization process . This property makes it useful in the synthesis of high molecular weight materials. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparaison Avec Des Composés Similaires
Isobutyronitrile oxide can be compared with other similar compounds such as butyronitrile and propionitrile. Unlike this compound, butyronitrile has a straight carbon backbone and is used primarily as a precursor to the poultry drug amprolium . Propionitrile, on the other hand, has a shorter carbon chain and is used in the synthesis of pharmaceuticals and other organic compounds . The branched structure of this compound makes it unique and contributes to its distinct chemical properties and applications.
Propriétés
IUPAC Name |
2-methylpropanenitrile oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(2)3-5-6/h4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAOACJXSMOOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C#[N+][O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563190 |
Source


|
| Record name | 2-Methylpropanenitrile oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56754-89-3 |
Source


|
| Record name | 2-Methylpropanenitrile oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)

![1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one](/img/structure/B14623573.png)

![1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B14623594.png)
![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)


![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)



![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)

